molecular formula C33H36N6O2 B2982897 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902929-79-7

1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2982897
CAS No.: 902929-79-7
M. Wt: 548.691
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. Its structure includes a 4-(2-methylpropyl) substituent at the 4-position of the quinazolinone ring and a 3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl chain at the 1-position of the triazole moiety.

Properties

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O2/c1-24(2)23-38-32(41)27-15-9-10-16-28(27)39-29(34-35-33(38)39)17-18-30(40)36-19-21-37(22-20-36)31(25-11-5-3-6-12-25)26-13-7-4-8-14-26/h3-16,24,31H,17-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDNPIDAVRHSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. .

Scientific Research Applications

1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core and piperazine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s diphenylmethyl group likely increases logP compared to ’s chlorobenzyl and ’s sulfonyl derivatives.
  • Synthetic Flexibility : Piperazine modifications (e.g., methoxy in vs. diphenylmethyl in the target) allow tuning of receptor selectivity.

Receptor Binding and Enzyme Interactions

  • Target Compound: The diphenylmethyl-piperazine moiety may target histamine or serotonin receptors, analogous to other piperazine-containing psychotropics. No direct data exist, but structural parallels suggest CNS activity .
  • K 19 () : Anti-inflammatory activity linked to NH and OH groups, which may inhibit COX-2 or cytokine pathways .
  • : Molecular docking against 14-α-demethylase (fungal enzyme) revealed binding energies of -8.2 to -9.6 kcal/mol, comparable to fluconazole (-8.5 kcal/mol) .

Metabolic Stability

  • The target’s isobutyl group may reduce metabolic oxidation compared to ’s chlorobenzyl group, which is prone to hepatic dehalogenation.

Biological Activity

The compound 1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , identified by CAS number 902929-79-7 , is a complex organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

Molecular Structure

The molecular formula of the compound is C33H36N6O2C_{33}H_{36}N_{6}O_{2} with a molecular weight of 548.7 g/mol . The structure features a triazoloquinazolinone core linked to a piperazine moiety and a diphenylmethyl group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₃₃H₃₆N₆O₂
Molecular Weight548.7 g/mol
CAS Number902929-79-7

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The following sections summarize the findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that derivatives of triazoloquinazolinones possess notable antimicrobial properties. For instance, compounds with piperazine rings have been evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens. The compound may exhibit similar activity due to its structural components.

Case Study:
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.80 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may also have potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of compounds containing the quinazolinone scaffold has been documented in several studies. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Research Findings:
A related compound demonstrated significant cytotoxic effects on human liver hepatocellular carcinoma (HepG2) cells, with IC50 values indicating strong growth inhibition . Given the structural similarities, it is plausible that our compound may exhibit comparable anticancer properties.

The proposed mechanism of action for compounds similar to this compound involves interaction with specific receptors or enzymes within the target cells. For example:

  • Serotonin Receptor Modulation: Compounds with piperazine groups have been shown to act as agonists or antagonists at serotonin receptors, influencing neurotransmission and potentially affecting mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing triazoloquinazolinone derivatives?

  • Methodology: Cyclization of 2-hydrazinoquinazolin-4(3H)-one intermediates with one-carbon donors (e.g., triphosgene, ethyl chloroformate) under reflux conditions in aprotic solvents like toluene. For example, reacting 3-(3-ethylphenyl)-2-hydrazinoquinazolin-4-one with methylating agents yields 1-substituted derivatives with >70% efficiency .
  • Key Data: Optimized protocols use NaH as a base, achieving yields up to 74.6% for H1-antihistaminic candidates .

Q. How is structural characterization performed for triazoloquinazolinone derivatives?

  • Analytical Techniques:

  • 1H/13C NMR: Triazole protons appear at δ 8.2–8.5 ppm; quinazolinone carbonyls resonate at δ 160–165 ppm .
  • FT-IR: Stretching vibrations at 1680–1700 cm⁻¹ confirm ketone and triazole carbonyl groups .
  • HPLC: Purity ≥95% with retention times (e.g., 1.66 min for trazodone analogs) ensures pharmacological reliability .

Q. What in vitro assays are used to evaluate the biological activity of triazoloquinazolinones?

  • H1-Antihistaminic Activity: Guinea pig bronchospasm models show compounds like 4b provide 74.6% protection against histamine (vs. 71% for chlorpheniramine), with sedation reduced to 10% .
  • Enzyme Inhibition: BRD4 binding assays (IC50 ≤2 nM) correlate with c-Myc downregulation in leukemia cell lines .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies optimize triazoloquinazolinone derivatives?

  • Key Modifications:

  • Piperazine Linkers: Propyl chains enhance bivalent binding (e.g., AZD5153’s BRD4 IC50 = 2 nM vs. 15 nM for monovalent analogs) .
  • Substituent Effects: 2-Methylpropyl groups reduce hepatic clearance (t1/2 = 4.2 h in mice) compared to ethylphenyl analogs .
    • Data-Driven Design: LogP optimization (<4) improves oral bioavailability (85% absorption in murine models) .

Q. What computational approaches predict the biological activity of triazoloquinazolinones?

  • Molecular Docking: AutoDock Vina simulations against 14-α-demethylase (PDB 3LD6) reveal hydrogen bonding with heme iron (binding energy = −8.5 kcal/mol), supporting antifungal potential .
  • ADME Modeling: SwissADME predicts CYP3A4-mediated metabolism for diphenylmethyl-piperazine derivatives, aligning with in vivo clearance rates .

Q. How are advanced synthetic techniques (e.g., flow chemistry, mechanochemistry) applied to triazoloquinazolinones?

  • Flow Chemistry: Omura-Sharma-Swern oxidation in continuous reactors reduces reaction times by 60% while maintaining yields >80% .
  • Mechanochemical Synthesis: Solvent-free grinding with K2CO3/TBAB achieves 46% yield for trazodone analogs, minimizing waste .

Q. What analytical challenges arise in impurity profiling during scale-up?

  • LC-MS/MS Detection: HILIC columns resolve polar impurities (e.g., dihydrochloride byproducts) with LOD = 0.1% using [M+H]+ transitions (m/z 423→256) .
  • Reference Standards: Pharmacopeial guidelines require 50 mg batches for quantitative NMR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.